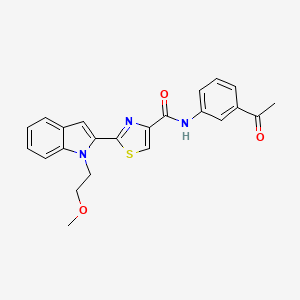
N-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-acetylphenyl)-2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and underlying mechanisms based on various research findings.
- Molecular Formula: C20H21N3O3S
- Molecular Weight: 351.4 g/mol
- CAS Number: 941909-00-8
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 3-acetylphenyl derivatives with indole and thiazole moieties. The synthesis often utilizes environmentally friendly methods, such as one-pot reactions in glycerol, which have been shown to yield significant quantities of the desired product with minimal by-products .
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit potent anticancer activity. For instance, derivatives containing thiazole and indole structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) using MTT assays .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-acetylphenyl)-... | A549 | 10.5 |
| N-(3-acetylphenyl)-... | HeLa | 12.0 |
| N-(3-acetylphenyl)-... | MCF-7 | 15.5 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Specifically, compounds with similar structures have been shown to cause G0/G1 cell cycle arrest in tumor cells, leading to inhibited proliferation without affecting normal cells . Molecular docking studies suggest that these compounds interact with key residues in target proteins, influencing their activity and stability .
Case Studies
A notable study investigated the anti-proliferative effects of thiazole derivatives on human B-cell lymphoma cell lines, demonstrating selective cytotoxicity while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .
In another case, a series of substituted thiazole derivatives were evaluated for their binding affinities to various biological targets. The results indicated that specific substitutions enhanced binding energy and affinity, correlating with increased biological activity .
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15(27)16-7-5-8-18(12-16)24-22(28)19-14-30-23(25-19)21-13-17-6-3-4-9-20(17)26(21)10-11-29-2/h3-9,12-14H,10-11H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHFVXABSXUMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














